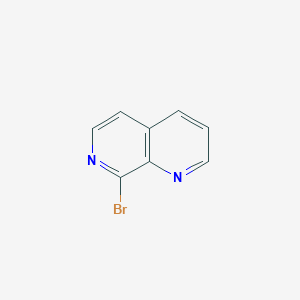

8-Bromo-1,7-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRBFCVWSDKLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718198 | |

| Record name | 8-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-72-7 | |

| Record name | 8-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1,7-naphthyridine: Properties, Synthesis, and Applications

Abstract: 8-Bromo-1,7-naphthyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, combined with the strategic placement of a bromine atom, render it a versatile precursor for the synthesis of complex molecular architectures. The bromine atom serves as a highly effective synthetic handle for a variety of cross-coupling reactions, enabling late-stage functionalization and the rapid generation of diverse compound libraries. This guide provides an in-depth analysis of the core chemical properties of this compound, detailed synthetic and derivatization protocols, and an exploration of its applications, particularly in the field of drug discovery.

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1] Naphthyridines, as bioisosteres of quinolines and naphthalenes, offer a unique arrangement of nitrogen atoms that can engage in specific hydrogen bonding interactions with biological targets, often leading to improved potency and pharmacokinetic profiles.[2] The introduction of a halogen, specifically a bromine atom at the C-8 position, is a deliberate and strategic choice. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] More importantly, the bromine atom on the electron-deficient naphthyridine ring is an exceptionally versatile functional group for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions.[1] This allows researchers to systematically explore the structure-activity relationships (SAR) of novel compounds by introducing a wide array of substituents at a specific vector.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and analysis.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are essential for reaction planning, purification, and regulatory documentation.

| Property | Value | Source |

| CAS Number | 63845-72-7 | [3] |

| Molecular Formula | C₈H₅BrN₂ | [4] |

| Molecular Weight | 209.04 g/mol | [4] |

| Appearance | Expected to be an off-white to yellow solid | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO) | N/A |

| Storage | Store at 2-8°C under an inert atmosphere |

Spectroscopic Signature Analysis

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The proton at C-2, being adjacent to a nitrogen atom, would likely be the most deshielded. The protons on the carbocyclic ring (C-3, C-4, C-5) and the pyridinone ring (C-6) will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display eight signals corresponding to the eight carbon atoms of the naphthyridine core. The carbon atom directly attached to the bromine (C-8) will be significantly shifted due to the halogen's electronegativity and heavy atom effect. Carbons adjacent to the nitrogen atoms (e.g., C-2, C-6, C-8a) will appear downfield. Two-dimensional NMR techniques like HSQC and HMBC are indispensable for unambiguous assignment of all proton and carbon signals.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity ([M]+ and [M+2]+) separated by two mass units.

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the construction of the naphthyridine ring system followed by a regioselective bromination step. The choice of synthetic strategy is dictated by the availability of starting materials and the desired scale of production.

Synthetic Workflow Overview

A plausible synthetic route involves the Skraup-Doebner-von Miller reaction or a related cyclization to form the 1,7-naphthyridine core, followed by bromination. Directing the bromine to the C-8 position can be challenging and may require the use of blocking groups or specific reaction conditions that favor substitution at that site.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol describes a general method for the bromination of a pre-formed 1,7-naphthyridine ring, a common strategy for producing halo-naphthyridines.[7]

-

Reaction Setup: To a solution of 1,7-naphthyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C. Rationale: The highly acidic medium protonates the naphthyridine nitrogens, deactivating the ring towards electrophilic attack. However, specific positions remain susceptible, and controlling the temperature prevents runaway reactions and the formation of over-brominated side products.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. This site is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming reactions in modern organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-8 position serves as an excellent leaving group in various palladium-catalyzed cycles, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

-

Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or esters to form C-C bonds, introducing new aryl, heteroaryl, or alkyl groups. This is a cornerstone technique for building molecular complexity.[8][9]

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines.[10][11] It is a go-to method for synthesizing substituted amino-naphthyridines, which are common motifs in pharmacologically active compounds.

Caption: The palladium catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.[12][13]

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Rationale: The Pd(0) catalyst is sensitive to oxygen, and its exclusion is critical for preventing catalyst deactivation and ensuring high yields.[14]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or DMF and water (e.g., 4:1 ratio), via syringe.

-

Heating: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the 8-aryl-1,7-naphthyridine derivative.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an end-product but rather a high-value intermediate for creating libraries of compounds for biological screening. The 1,7-naphthyridine scaffold itself has been identified in compounds with a wide array of biological activities.[2][15]

-

Anticancer Agents: The 1,8-naphthyridine isomer is well-known in anticancer drug discovery, and by extension, the 1,7-naphthyridine core is actively explored for inhibiting various kinases and other cancer-related targets.[15][16]

-

Anti-inflammatory and Antibacterial Agents: Naphthyridine derivatives have shown promise as anti-inflammatory and antibacterial agents, with some acting as potent inhibitors of key enzymes or bacterial processes.[2]

The power of this compound lies in its ability to facilitate the rapid and systematic exploration of the chemical space around the core scaffold, as illustrated below.

Caption: Diversification of the this compound scaffold via cross-coupling.

Handling, Storage, and Safety

As with any halogenated aromatic compound, appropriate safety precautions should be taken.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.

-

Hazards: The compound is expected to be an irritant to the skin and eyes and may be harmful if swallowed or inhaled, similar to related bromo-heterocycles.[4]

Conclusion

This compound is a strategically designed and highly valuable building block for chemical synthesis. Its well-defined physicochemical properties and, most importantly, the reactivity of its C-Br bond, make it an indispensable tool for researchers in drug discovery and materials science. The ability to reliably functionalize the C-8 position through robust and versatile cross-coupling methodologies allows for the efficient construction of complex molecules and the systematic exploration of structure-activity relationships, accelerating the development of novel chemical entities with therapeutic potential.

References

Sources

- 1. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Buy 3-Bromo-1,7-naphthyridin-6(7H)-one (EVT-13288973) [evitachem.com]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

8-Bromo-1,7-naphthyridine synthesis pathways

An In-depth Technical Guide to the Synthesis of 8-Bromo-1,7-naphthyridine

For the Modern Researcher and Drug Development Professional

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, prized for its utility in constructing complex molecular architectures through reactions like transition-metal-catalyzed cross-coupling.[1] This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this valuable intermediate. We delve into the strategic rationale behind the chosen route, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors. The primary pathway discussed involves the construction of a di-substituted naphthyridine core followed by sequential halogenation and selective dehalogenation, a strategy that offers robust control over the final substitution pattern.

Introduction: The Strategic Importance of this compound

The 1,7-naphthyridine scaffold is a "privileged" structure in drug discovery, appearing in molecules with a wide spectrum of biological activities. The strategic placement of a bromine atom at the C-8 position transforms the parent heterocycle into a versatile synthetic intermediate. The carbon-bromine bond serves as a highly effective "handle" for introducing molecular diversity. It readily participates in a variety of powerful bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the precise and controlled attachment of aryl, heteroaryl, amino, and alkynyl groups.[2][3] This capability is paramount in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties. This guide presents a logical and validated multi-step synthesis to access this important compound.

Retrosynthetic Analysis and Pathway Selection

A thorough analysis of the target molecule, this compound, suggests several potential synthetic disconnections. A highly effective and logical approach is to construct the core naphthyridine ring with functional groups that can be readily converted to the desired bromine atom. This leads to a strategy centered on a dihydroxy intermediate, which is then converted to a dibromo derivative, followed by a regioselective removal of one bromine atom.

This pathway is chosen for its reliability and the well-understood nature of each transformation. It avoids the challenges of direct, regioselective bromination on an unsubstituted 1,7-naphthyridine ring, which can often lead to mixtures of isomers.[3]

Caption: Retrosynthetic analysis for this compound.

Synthesis Pathway: A Step-by-Step Technical Guide

The selected forward synthesis involves three key stages: ring formation, dihalogenation, and selective monodebromination.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 6,8-Dihydroxy-1,7-naphthyridine

Causality and Expertise: The synthesis begins with the construction of the core heterocyclic scaffold. The fusion of the ammonium salt of β-homoquinolinic acid is a classic, albeit high-temperature, cyclization reaction to form the pyridone-containing bicyclic system.[4] The ammonium salt is prepared beforehand by neutralizing the diacid with ammonia. The subsequent fusion reaction proceeds via an intramolecular condensation, where the amide formed in situ attacks one of the carboxylic acid groups (as an activated derivative), leading to the formation of the second ring and yielding the stable di-pyridone tautomer of the dihydroxy-naphthyridine.

Experimental Protocol:

-

Preparation of the Ammonium Salt: In a round-bottom flask, dissolve β-homoquinolinic acid (1.0 eq) in a minimal amount of deionized water. Cool the solution in an ice bath and slowly bubble ammonia gas through the solution, or add aqueous ammonium hydroxide, until the pH is neutral (pH ~7).

-

Isolation: Concentrate the solution under reduced pressure to obtain the crude diammonium salt of β-homoquinolinic acid as a solid. Dry the salt thoroughly in a vacuum oven at 60-70 °C for several hours.

-

Fusion Reaction: Place the dried ammonium salt in a flask suitable for high-temperature reactions. Heat the solid under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature of 220-250 °C. The solid will melt, and evolution of water and ammonia will be observed.

-

Work-up: Maintain the temperature for 1-2 hours or until the gas evolution ceases. Allow the reaction mixture to cool to room temperature. The resulting solid is crude 6,8-dihydroxy-1,7-naphthyridine.

-

Purification: Triturate the solid with hot water, followed by ethanol, to remove any unreacted starting material and byproducts. Collect the solid by filtration and dry under vacuum. The product can be further purified by recrystallization if necessary.

Step 2: Conversion to 6,8-Dibromo-1,7-naphthyridine

Causality and Expertise: With the dihydroxy intermediate in hand, the next step is to convert the hydroxyl groups (more accurately, the pyridone carbonyls) into bromine atoms. Phosphorus oxybromide (POBr₃) is the reagent of choice for this transformation, analogous to the common use of POCl₃ for converting hydroxypyridines to chloropyridines. The reaction proceeds through the formation of a phosphate ester intermediate on the pyridone oxygen, which is a much better leaving group. A subsequent SₙAr (Nucleophilic Aromatic Substitution) reaction by the bromide ion displaces the phosphate group, yielding the dibromo product. This is a standard and highly reliable method for halogenating such heterocyclic systems.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HBr fumes), add 6,8-dihydroxy-1,7-naphthyridine (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (3.0-5.0 eq) to the flask. The reaction is often run neat or with a high-boiling inert solvent like toluene or xylene.

-

Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Very carefully and slowly, pour the mixture onto crushed ice. This step is highly exothermic and will generate HBr gas. Perform this in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is basic (~8-9). This will precipitate the crude product. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 6,8-dibromo-1,7-naphthyridine can be purified by column chromatography on silica gel.

Step 3: Selective Monodebromination to this compound

Causality and Expertise: This final step is the most delicate, requiring the regioselective removal of one of the two bromine atoms. Catalytic hydrogenation is a powerful method for dehalogenation.[5] The selectivity for removing the C6-bromo substituent over the C8-bromo substituent is predicated on differences in their electronic environment and steric accessibility. The C6 position is often more electron-deficient in such systems, making the C-Br bond more susceptible to reductive cleavage. The reaction is typically performed using hydrogen gas and a palladium on carbon (Pd/C) catalyst. A base, such as triethylamine or potassium acetate, is added as a scavenger for the hydrobromic acid (HBr) that is formed during the reaction, preventing catalyst deactivation and promoting the reaction to completion.

Experimental Protocol:

-

Reaction Setup: To a hydrogenation flask, add 6,8-dibromo-1,7-naphthyridine (1.0 eq), 10% Palladium on Carbon (Pd/C) (5-10 mol %), and a base such as triethylamine (1.5-2.0 eq) or potassium acetate (1.5 eq).

-

Solvent: Add a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm, a balloon is often sufficient for lab scale) at room temperature.

-

Monitoring: Monitor the reaction progress carefully by TLC or LC-MS. The goal is to stop the reaction after the desired monodebrominated product is formed and before significant formation of the fully debrominated 1,7-naphthyridine occurs.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the target compound, this compound.

Data Summary

The following table provides an overview of the reaction sequence with typical, expected outcomes. Yields are representative and can vary based on scale and optimization.

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Ring Formation | β-Homoquinolinic Acid Ammonium Salt | 60-75% |

| 2 | Dihalogenation | POBr₃ | 70-85% |

| 3 | Selective Dehalogenation | H₂, 10% Pd/C, Et₃N | 50-65% |

Conclusion

The synthesis of this compound is reliably achieved through a strategic three-step sequence involving cyclization, halogenation, and regioselective reduction. This pathway provides a logical and scalable route to a key intermediate for pharmaceutical and materials science research. By understanding the chemical principles behind each transformation—from thermal condensation to phosphorus-mediated halogenation and selective catalytic dehalogenation—researchers can confidently and efficiently produce this valuable chemical building block. The protocols provided herein serve as a robust foundation for laboratory synthesis, enabling the continued exploration of the rich chemical space accessible from this versatile scaffold.

References

-

Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. [Link]

-

Baumgarten, H. E., & Bower, F. A. (1952). Naphthyridines. I. Synthesis of Some 1,7-Naphthyridines. Journal of the American Chemical Society, 74(16), 4115–4118. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes Chemical Information. [Link]

- Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Bromination of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387.

-

Bhandari, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 759-779. [Link]

-

Patel, H., et al. (2019). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. [Link]

-

Ascendex Scientific, LLC. (n.d.). 8-bromo-1,7-naphthyridin-6-amine. Ascendex Scientific Product Page. [Link]

-

Abdel-Ghani, T. M., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

-

PubChem. (n.d.). 8-Bromo-1,6-naphthyridine. National Center for Biotechnology Information. [Link]

-

Singh, R. P., et al. (2014). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

-

Werkmeister, S., et al. (2014). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry, 79(7), 3235–3244. [Link]

Sources

Spectroscopic Scrutiny of 8-Bromo-1,7-naphthyridine: A Technical Guide for Researchers

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities. The strategic introduction of a bromine atom at the 8-position of this nucleus can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics, thereby modulating its therapeutic potential and reactivity. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 8-bromo-1,7-naphthyridine, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, both predicted and, where available for the parent heterocycle, experimentally derived. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is paramount for the correct interpretation of spectroscopic data. The structure and standard numbering system for this compound are depicted below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy (Predicted)

Due to the limited availability of experimental ¹H NMR data for the parent 1,7-naphthyridine, the following chemical shifts and coupling constants for this compound are predicted based on established substituent effects on aromatic and heterocyclic systems. The introduction of a bromine atom is expected to induce a downfield shift on the adjacent protons due to its inductive effect.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.0 - 9.2 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.5 |

| H-3 | 7.6 - 7.8 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 |

| H-4 | 8.3 - 8.5 | dd | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.5 |

| H-5 | 7.7 - 7.9 | d | J(H5,H6) ≈ 6.0 |

| H-6 | 8.6 - 8.8 | d | J(H6,H5) ≈ 6.0 |

-

Rationale for Predictions: The protons on the pyridine ring containing the bromine (H-5 and H-6) are expected to be significantly deshielded. The proton alpha to the nitrogen (H-2) will also be strongly deshielded. The remaining protons (H-3 and H-4) will exhibit chemical shifts typical for pyridine ring protons. The coupling constants are predicted based on typical values for ortho, meta, and para couplings in pyridine-like systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, extrapolated from the experimental data of the parent 1,7-naphthyridine.

Table 2: Experimental ¹³C NMR Data for 1,7-Naphthyridine and Predicted Data for this compound (in CDCl₃)

| Carbon | 1,7-Naphthyridine (δ, ppm)[1] | This compound (Predicted δ, ppm) |

| C-2 | 151.7 | 152.0 |

| C-3 | 122.0 | 122.5 |

| C-4 | 136.5 | 137.0 |

| C-4a | 134.8 | 135.0 |

| C-5 | 121.2 | 122.0 |

| C-6 | 149.8 | 150.5 |

| C-8 | 155.4 | ~145 (C-Br) |

| C-8a | 140.0 | 140.5 |

-

Rationale for Predictions: The carbon atom directly attached to the bromine (C-8) is expected to experience a significant upfield shift due to the "heavy atom effect," while adjacent carbons may show minor downfield shifts.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

-

Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The predicted IR absorption bands for this compound are based on the characteristic frequencies of aromatic C-H, C=C, and C=N bonds, as well as the C-Br stretching vibration.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600-1450 | Aromatic C=C and C=N Stretch | Strong to Medium |

| 1200-1000 | In-plane C-H Bending | Medium |

| 900-650 | Out-of-plane C-H Bending | Strong |

| ~1050 | C-Br Stretch | Medium to Strong |

-

Rationale for Predictions: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ is characteristic of the stretching vibrations of the aromatic and heteroaromatic rings. The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 1050 cm⁻¹.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent to IR radiation and serves as a matrix.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply high pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

-

Caption: Workflow for IR spectroscopic analysis (KBr pellet method).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Relative Abundance |

| [M]⁺ (with ⁷⁹Br) | 208 | ~50.7% |

| [M+2]⁺ (with ⁸¹Br) | 210 | ~49.3% |

| [M-Br]⁺ | 129 | Variable |

| [M-HCN]⁺ | 181/183 | Variable |

-

Rationale for Predictions: The molecular ion peak will appear as a doublet ([M]⁺ and [M+2]⁺) with nearly equal intensity due to the natural abundance of the two bromine isotopes (⁷⁹Br and ⁸¹Br).[2][3] Fragmentation may involve the loss of the bromine atom or a molecule of HCN from the pyridine ring.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

-

Caption: Workflow for Mass Spectrometry (EI) analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the synthesis, identification, and characterization of this important heterocyclic compound. The principles and methodologies outlined herein are broadly applicable to the spectroscopic analysis of other substituted naphthyridines and related nitrogen-containing heterocycles, serving as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

- Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-176). Academic Press.

-

NIST Chemistry WebBook. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

-

PubChem. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]

Sources

The Emergent Therapeutic Potential of 8-Bromo-1,7-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,7-naphthyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The strategic introduction of a bromine atom at the 8-position of this scaffold offers a compelling avenue for the development of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the prospective biological activities of 8-bromo-1,7-naphthyridine derivatives, drawing upon the established pharmacology of related naphthyridine isomers and halogenated heterocyclic compounds. We delve into the rationale behind their synthesis, potential mechanisms of action in oncology and infectious diseases, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising, yet underexplored, class of compounds.

Introduction: The Strategic Significance of the this compound Scaffold

The naphthyridine nucleus, a diazaphenanthrene, exists as several isomers, with the 1,8-naphthyridine scaffold being the most extensively studied, leading to clinically approved drugs.[1] However, the 1,7-naphthyridine isomer presents a distinct electronic and steric landscape, offering opportunities for novel molecular interactions with biological targets.

The introduction of a halogen atom, such as bromine, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties.[2] Bromine, with its specific size, electronegativity, and ability to form halogen bonds, can significantly influence:

-

Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

-

Metabolic Stability: Blocking sites of metabolism can prolong the in vivo half-life.

-

Binding Affinity: Introducing new, favorable interactions with target proteins.[2]

While specific research on this compound derivatives is nascent, the broader class of halogenated naphthyridines has shown significant promise, particularly as anticancer and antimicrobial agents.[3][4] This guide, therefore, extrapolates from the existing knowledge base to provide a forward-looking perspective on the therapeutic potential of this compound derivatives.

Potential Biological Activities and Underlying Mechanisms

Based on the activities of analogous compounds, this compound derivatives are hypothesized to exhibit significant potential in several therapeutic areas.

Anticancer Activity

Naphthyridine derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][5] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival.

2.1.1. Kinase Inhibition:

Many small-molecule anticancer drugs target protein kinases. The 1,7-naphthyridine scaffold is a viable starting point for the design of kinase inhibitors.[6] The bromine atom at the 8-position could be leveraged to achieve selective interactions within the ATP-binding pocket of various kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Hypothesized Kinase Inhibition Pathway

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

2.1.2. Topoisomerase Inhibition:

Certain naphthyridine derivatives are known to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[5] This inhibition leads to DNA damage and apoptosis in cancer cells. The planar structure of the 1,7-naphthyridine ring is well-suited for intercalation into DNA, a key feature of many topoisomerase inhibitors.

Quantitative Data from Analogous Naphthyridine Derivatives:

To provide a reference for potential potency, the following table summarizes the anticancer activity of various naphthyridine derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bisleuconothine A (a 1,7-naphthyridine alkaloid) | HT29 (Colon) | 1.09 | [6] |

| Bisleuconothine A (a 1,7-naphthyridine alkaloid) | SW480 (Colon) | 2.74 | [6] |

| Halogen substituted 1,8-naphthyridine-3-caboxamide | MIAPaCa (Pancreatic) | 0.41 | [3] |

| 1,8-naphthyridine-3-carboxamide derivative | HBL-100 (Breast) | 1.37 | [7] |

| 2-phenyl-7-methyl-1,8-naphthyridine derivative | MCF7 (Breast) | 1.47 | [8] |

Antimicrobial Activity

The discovery of nalidixic acid, a 1,8-naphthyridine derivative, was a landmark in the development of quinolone antibiotics.[4] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

2.2.1. DNA Gyrase Inhibition:

The 1,7-naphthyridine scaffold shares structural similarities with quinolone antibiotics, suggesting that its 8-bromo derivatives could also target bacterial DNA gyrase. The introduction of a bromine atom has been shown to enhance the antibacterial activity of some 1,8-naphthyridine derivatives.[4]

General Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC and MBC determination.

Quantitative Data from Analogous Naphthyridine Derivatives:

While some 1,8-naphthyridine derivatives have shown no direct antibacterial activity (MIC ≥ 1024 µg/mL), they have demonstrated the ability to potentiate the activity of existing antibiotics.[9][10]

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 7-methyl-1,8-naphthyridinone with 1,2,4-triazole ring (brominated) | Bacillus subtilis | IC50 for DNA gyrase: 1.7-13.2 µg/mL | [4] |

| 1,8-naphthyridine-3-carbonitrile analogues | Mycobacterium tuberculosis H37Rv | MIC: 6.25 to ≤50 μg mL−1 | [11] |

Experimental Protocols

The following are detailed, self-validating protocols for the initial in vitro evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of a compound on cancer cells.[12][13]

Materials:

-

Cancer cell lines (e.g., HeLa, HL-60, PC-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[14][15]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound derivative (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies on this compound derivatives are yet to be published, inferences can be drawn from related series. For other naphthyridines, the nature and position of substituents on the rings have been shown to be critical for activity.[16][17] For instance, bulky lipophilic groups at certain positions can enhance cytotoxicity.[1]

Future research should focus on:

-

Systematic derivatization: Exploring a range of substituents at other positions of the this compound core.

-

Mechanism of action studies: Elucidating the specific molecular targets of active compounds.

-

In vivo evaluation: Assessing the efficacy and safety of promising derivatives in animal models.

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The strategic placement of the bromine atom provides a handle for further chemical modification and has the potential to confer advantageous biological properties. The protocols and insights provided in this guide are intended to catalyze further investigation into this underexplored but potentially fruitful area of medicinal chemistry.

References

-

Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5335-5342. [Link]

-

Dolezel, J., et al. (2018). Chemistry and Biological Activities of 1,8-Naphthyridines. Molecules, 23(11), 2769. [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

-

Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]

-

Omar, F. A., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7583. [Link]

-

Kallam, R., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12537-12550. [Link]

-

Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575. [Link]

-

Srivastava, S. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 44(4), 1475-1482. [Link]

-

Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

-

Herdt, M. D., et al. (2017). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). MedChemComm, 8(5), 1004-1010. [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed, 64(4), 919-930. [Link]

-

Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(8), 2235-2247. [Link]

-

Tighadouini, S., et al. (2020). Heterocycle Compounds with Antimicrobial Activity. Current Organic Synthesis, 17(4), 268-283. [Link]

-

Mohamed, N. G., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(1), 1. [Link]

-

MDPI. (2022). Design and Synthesis of Antibacterial Heterocycle-Based Compounds. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

Beg, M. A., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 27(11), 3569. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

de Oliveira, D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

-

Kitamura, S., et al. (2014). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters, 224(1), 136-143. [Link]

-

Kumar, H. V., et al. (2011). Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][6][12]oxazines. International Journal of Chemistry, 3(1). [Link]

-

Fried, J. (1957). Structure-activity relationships in the field of halogenated steroids. Cancer, 10(4), 752-756. [Link]

-

de Oliveira, D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

Sources

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. apec.org [apec.org]

- 15. woah.org [woah.org]

- 16. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

potential research applications of 8-Bromo-1,7-naphthyridine

An In-depth Technical Guide to the Research Applications of 8-Bromo-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities. The strategic introduction of a bromine atom at the 8-position creates this compound, a versatile and highly valuable building block for the synthesis of novel molecular entities. This guide provides a comprehensive overview of the core chemical properties, synthetic utility, and potential therapeutic applications of this compound. We will explore its role as a key intermediate in the development of kinase inhibitors and other targeted therapies, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Value of the 1,7-Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers.[1] Among these, the 1,7-naphthyridine framework has emerged as a crucial scaffold in drug discovery. Its unique electronic properties and ability to form specific hydrogen bond interactions with biological targets make it an attractive starting point for developing potent and selective therapeutic agents.[2] Derivatives of various naphthyridine isomers have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

The introduction of a bromine atom at the C-8 position of the 1,7-naphthyridine ring system is a critical design feature. This halogenation provides a reactive handle for a multitude of cross-coupling reactions, enabling the systematic and efficient exploration of the chemical space around the core scaffold. This strategic functionalization is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.

| Property | Value | Source |

| CAS Number | 63845-72-7 | |

| Molecular Formula | C₈H₅BrN₂ | |

| Molecular Weight | 209.04 g/mol | [6] |

| Appearance | Solid (predicted) | - |

| Primary Application | Organic Synthesis Building Block, Pharmaceutical Intermediate | [7] |

The Synthetic Versatility of this compound

The true power of this compound lies in its utility as a synthetic intermediate. The bromine atom at a key position allows for the introduction of diverse substituents through well-established and robust chemical transformations. This versatility is the cornerstone of its application in constructing libraries of complex molecules for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for elaborating the this compound core. The C-Br bond is readily activated by palladium catalysts, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

This protocol describes a general procedure for the synthesis of 8-aryl-1,7-naphthyridines, a common motif in kinase inhibitors.

Rationale: The Suzuki-Miyaura coupling is chosen for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. The choice of a phosphine ligand like SPhos is critical for achieving high efficiency with heteroaromatic bromides.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and a suitable ligand such as SPhos (4-10 mol%).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-1,7-naphthyridine.

This protocol outlines the synthesis of 8-amino-1,7-naphthyridine derivatives, which can act as crucial hydrogen bond donors to improve target binding affinity.

Rationale: The Buchwald-Hartwig amination is the premier method for forming C-N bonds. The choice of a bulky electron-rich phosphine ligand (e.g., XPhos or RuPhos) and a strong, non-nucleophilic base like NaOtBu or LHMDS is essential for efficient catalytic turnover.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).

-

Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Solvent Addition: Add a degassed anhydrous aprotic solvent, such as toluene or 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 90-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the mixture, quench carefully with saturated aqueous NH₄Cl solution, and extract with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the 8-amino-1,7-naphthyridine product.

Application in Kinase Inhibitor Drug Discovery

The 1,7-naphthyridine scaffold is a well-established "hinge-binder" in kinase inhibitor design. The nitrogen atoms can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent inhibition. This compound serves as an ideal starting point for developing such inhibitors.

A notable example involves the development of 1,7-naphthyridine 1-oxides as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[8] p38 MAP kinase is a critical node in the cellular signaling cascade responsible for inflammatory responses. Its inhibition is a validated therapeutic strategy for treating inflammatory diseases like rheumatoid arthritis.

In this context, derivatives synthesized from this compound could be explored as p38 inhibitors. Using a Suzuki coupling (Protocol 1), various aryl or heteroaryl groups can be installed at the 8-position to probe the solvent-exposed regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity. Studies on 1,7-naphthyridine 1-oxides have demonstrated that these compounds can achieve significant in vivo efficacy, reducing TNFα levels in animal models of inflammation and arthritis.[8]

Potential in Oncology and Virology

The broader naphthyridine class has shown significant promise in other therapeutic areas, suggesting further avenues of research for this compound.

-

Oncology: While specific data on 1,7-naphthyridine derivatives is emerging, the related 1,8-naphthyridine scaffold is well-known for its anticancer properties, often by inhibiting DNA gyrase or topoisomerase.[1][9] Recently, 1,6- and 1,7-naphthyridine derivatives have been evaluated for cytotoxicity against various cancer cell lines, with some compounds showing notable activity against leukemia and cervical carcinoma cells.[10] This suggests that libraries derived from this compound are worthy of screening in oncology programs.

-

Virology: Certain 1,6- and 1,7-naphthyridine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[10] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inhibiting viral replication. The synthetic flexibility offered by the 8-bromo substituent is ideal for optimizing the hydrophobic and electronic interactions required for high-affinity binding within this allosteric site.

-

Other Therapeutic Targets: Novel 1,7- and 2,7-naphthyridine derivatives have been disclosed as potent and specific inhibitors of phosphodiesterase 5 (PDE5), a target for treating erectile dysfunction.[11] This demonstrates the versatility of the naphthyridine core to be adapted for diverse enzyme targets.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its value is rooted in the combination of the biologically relevant 1,7-naphthyridine core and the synthetically versatile 8-bromo handle. This combination empowers medicinal chemists to rapidly generate diverse libraries of novel compounds for biological evaluation. Future research will undoubtedly continue to leverage this building block to develop next-generation inhibitors for kinases, viral enzymes, and other high-value therapeutic targets, underscoring its importance for professionals in pharmaceutical and academic research.

References

A comprehensive list of references cited throughout this document is provided below.

-

MySkinRecipes. This compound. Available at: [Link]

-

PubChem. 8-Bromo-1,6-naphthyridine. National Center for Biotechnology Information. Available at: [Link]

-

Ushiyama, M., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. Available at: [Link]

-

Wojciechowska, A., & Małecki, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1-25. Available at: [Link]

-

Scilit. Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

-

ResearchGate. (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

-

Chen, Y.-L., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. Scientific Reports. Available at: [Link]

-

ResearchGate. (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Available at: [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available at: [Link]

-

Organic Chemistry Portal. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Available at: [Link]

-

de Oliveira, V. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. Available at: [Link]

-

Mederski, W. W., et al. (2004). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 14(24), 6097-6100. Available at: [Link]

Sources

- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Historical and Technical Guide to the 1,7-Naphthyridine Core

For Immediate Release

A deep dive into the origins and evolution of the 1,7-naphthyridine core, this technical guide offers researchers, scientists, and drug development professionals a comprehensive historical and synthetic perspective on this increasingly important heterocyclic scaffold.

The story of the 1,7-naphthyridine ring system is one of a late bloomer that has blossomed into a "privileged scaffold" in modern medicinal chemistry. Initially overshadowed by its more readily accessible isomers, the unique electronic and steric properties of the 1,7-diazanaphthalene core have positioned it as a cornerstone for the development of a diverse array of therapeutic agents. This guide traces the journey of the 1,7-naphthyridine core from its challenging early synthesis to its current status as a key pharmacophore in a multitude of drug discovery programs.

The Dawn of 1,7-Naphthyridine: A Synthetic Challenge Overcome

The broader family of naphthyridines, bicyclic heterocycles containing two nitrogen atoms, was first conceptualized in the late 19th century. However, the synthesis of all six possible isomers proved to be a formidable challenge for early organic chemists. The 1,7-naphthyridine isomer, in particular, remained elusive for many years due to difficulties in constructing the fused pyridine ring system with the desired nitrogen arrangement.

It was not until 1958 that the synthesis of the parent 1,7-naphthyridine was definitively reported by Nobuo Ikekawa.[1] This landmark achievement completed the family of the six naphthyridine isomers.[2] Ikekawa's approach utilized a modified Skraup reaction, a classic method for quinoline synthesis, starting from 3-amino-4-picoline. This seminal work laid the foundation for future exploration of this heterocyclic system.

The First Synthesis of Unsubstituted 1,7-Naphthyridine (Ikekawa, 1958)

Ikekawa's pioneering synthesis involved the reaction of 3-amino-4-picoline with glycerol, sulfuric acid, and an oxidizing agent. The harsh conditions of the Skraup reaction, however, often led to low yields and limited substituent tolerability, highlighting the need for more versatile synthetic methodologies.

Experimental Protocol: A Representative Skraup Synthesis of 1,7-Naphthyridine

-

Reaction Setup: A mixture of 3-amino-4-picoline, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Acid Catalysis: Concentrated sulfuric acid is cautiously added to the mixture. The sulfuric acid acts as both a catalyst and a dehydrating agent.

-

Heating: The reaction mixture is heated to a high temperature (typically 140-160 °C) for several hours.

-

Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide).

-

Extraction and Purification: The crude 1,7-naphthyridine is extracted with an organic solvent and purified by techniques such as distillation or chromatography.

The Evolution of Synthetic Strategies: Expanding the Chemical Space

The initial difficulties in accessing the 1,7-naphthyridine core spurred the development of more refined and versatile synthetic routes. These advancements were crucial in unlocking the full potential of this scaffold for medicinal chemistry applications.

The Baumgarten and Krieger Approach: A Borsche-type Modification of the Friedländer Synthesis

In 1955, prior to Ikekawa's report on the parent compound, Henry E. Baumgarten and Arthur L. Krieger described a promising route to substituted 1,7-naphthyridines.[3] Their strategy was based on a Borsche-type modification of the Friedländer annulation, a powerful method for constructing quinoline rings. This approach offered a more modular and often milder alternative to the Skraup synthesis.

The key to the Baumgarten and Krieger synthesis was the preparation of an o-aminopyridine aldehyde or ketone, which could then be condensed with a carbonyl compound containing an α-methylene group to form the second pyridine ring.

Experimental Protocol: Baumgarten and Krieger's Synthesis of a 2-Phenyl-1,7-naphthyridine Derivative

-

Preparation of the Key Intermediate: The synthesis begins with the oxidation of 3-amino-4-picoline to 3-amino-4-pyridinecarboxaldehyde.

-

Condensation: The 3-amino-4-pyridinecarboxaldehyde is then condensed with a ketone, such as acetophenone, in the presence of a base catalyst (e.g., sodium hydroxide).

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and dehydration to yield the 2-phenyl-1,7-naphthyridine.

The causality behind this experimental choice lies in its convergent nature, allowing for the introduction of diverse substituents on both the pyridine and the newly formed ring, a significant advantage for structure-activity relationship (SAR) studies.

Caption: Baumgarten & Krieger's 1,7-Naphthyridine Synthesis.

Modern Synthetic Methodologies

The foundational work of pioneers like Ikekawa and Baumgarten has been expanded upon significantly in recent decades. Modern synthetic organic chemistry has introduced a plethora of new methods for constructing the 1,7-naphthyridine core, often with greater efficiency, milder reaction conditions, and broader functional group tolerance. These include transition-metal-catalyzed cross-coupling reactions, multi-component reactions, and novel cyclization strategies.

| Synthetic Method | Key Features | Advantages | Limitations |

| Skraup Reaction | High temperature, strong acid | Access to unsubstituted core | Harsh conditions, low yields, limited scope |

| Borsche-Friedländer | Modular, base-catalyzed | Good yields, substituent diversity | Requires pre-functionalized pyridines |

| Transition-Metal Catalysis | Palladium, Copper catalysis | High efficiency, broad scope | Catalyst cost, ligand sensitivity |

| Multi-component Reactions | One-pot synthesis | Step-economy, diversity-oriented | Complex optimization |

From Obscurity to Bioactivity: The Rise of a Pharmacophore

For a considerable period after its initial synthesis, the 1,7-naphthyridine scaffold did not receive the same level of attention as its 1,8-isomer, which gained prominence with the discovery of the antibacterial agent nalidixic acid. However, persistent exploration by medicinal chemists gradually unveiled the unique biological activities associated with the 1,7-naphthyridine core.

Early Biological Investigations

While specific blockbuster drugs from the mid-20th century are not prominent, early pharmacological screenings of novel 1,7-naphthyridine derivatives began to reveal a range of biological effects. Reports from the latter half of the 20th century described various activities, including potential cardiovascular, anti-inflammatory, and central nervous system effects, laying the groundwork for more targeted drug discovery efforts.

The Modern Era: A Privileged Scaffold in Drug Discovery

The turn of the 21st century marked a significant increase in interest in the 1,7-naphthyridine scaffold. Researchers discovered that its distinct electronic properties and ability to form key hydrogen bond interactions made it an ideal template for potent and selective inhibitors of various enzymes, particularly kinases and phosphodiesterases.

Today, the 1,7-naphthyridine core is found in a multitude of clinical and preclinical candidates targeting a wide range of diseases:

-

Oncology: As potent inhibitors of various kinases implicated in cancer cell proliferation and survival.[4]

-

Inflammatory Diseases: Targeting key signaling molecules in inflammatory pathways.[5]

-

Central Nervous System Disorders: Modulating the activity of receptors and enzymes in the brain.[5]

Caption: Historical Timeline of 1,7-Naphthyridine Development.

Conclusion: A Future Forged in a Versatile Core

The journey of the 1,7-naphthyridine core from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the enduring power of synthetic innovation and medicinal chemistry. The initial challenges in its synthesis have given way to a rich and diverse toolbox of chemical methods, enabling the exploration of a vast chemical space. As our understanding of the biological roles of this privileged scaffold continues to deepen, the 1,7-naphthyridine core is poised to play an even more significant role in the development of the next generation of targeted therapeutics.

References

- Czuba, W. (1979). Synthesis and reactions of naphthyridines (review). Chemistry of Heterocyclic Compounds, 15(1), 1-13.

- Baumgarten, H. E., & Krieger, A. L. (1955). Naphthyridines. I. Synthesis of Some 1,7-Naphthyridines. Journal of the American Chemical Society, 77(9), 2438–2441.

- Ikekawa, N. (1958). Studies on Naphthyridines. III. Syntheses of 2, 10-Diazaanthracene and 1, 7-Naphthyridine. Chemical & Pharmaceutical Bulletin, 6(4), 401-404.

- Krishnan Sridhar, S., Rajasekhar, S., Khan, A. I., Sai, K. C., Priya, M. K., & Kumar, V. (2021). Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). International Journal of Pharmaceutical and Biological Sciences, 12(4), 40-55.

- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.

- Marco, J. L., & Quintanilla-López, J. E. (2021). 1,6-Naphthyridin-2(1H)

- Patel, K., & Kumari, P. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 775-789.

- Wawer, A., & Bielenica, A. (2022).

- Wawer, A., & Bielenica, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

- Al-Tel, T. H. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.

- Google Patents. (2021).

- Google Patents. (2007). A kind of preparation method of 3-amino-4-picoline. (CN100460394C).

- Internet Scientific Publications. (2008). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.

- ResearchGate. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines.

- ResearchGate. (n.d.).

- ResearchGate. (2024). Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis.

- ResearchGate. (n.d.). Examples of biologically active compounds containing a naphthyridine scaffold.

- ResearchGate. (2021).

Sources

Theoretical and Spectroscopic Insights into 8-Bromo-1,7-naphthyridine: A Technical Guide for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the theoretical and spectroscopic properties of 8-Bromo-1,7-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document, exercising full editorial control, synthesizes foundational principles of theoretical chemistry, spectroscopic analysis of analogous compounds, and established synthetic methodologies to present a robust and scientifically grounded resource. Every protocol and theoretical claim is presented with transparency regarding its predictive nature, grounded in authoritative chemical principles.

Molecular Architecture and Electronic Landscape: A Theoretical Perspective

The introduction of a bromine atom at the C8 position of the 1,7-naphthyridine scaffold profoundly influences its electronic structure, reactivity, and potential as a pharmacophore. To elucidate these properties, quantum chemical calculations, particularly Density Functional Theory (DFT), serve as an indispensable tool.[1]

Optimized Geometry and Structural Parameters

Table 1: Predicted Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Justification |

| C8-Br Bond Length | ~1.90 Å | Consistent with C(sp²)-Br bond lengths in aromatic systems. |

| C-N Bond Lengths | ~1.33 - 1.38 Å | Typical for pyridine-like heterocyclic systems. |

| C-C Bond Lengths | ~1.39 - 1.42 Å | Reflective of the aromatic character of the naphthyridine core. |

| Dihedral Angles | Near 0° | Indicative of a planar bicyclic aromatic system. |